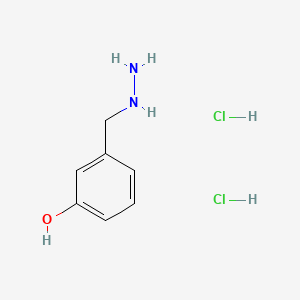

3-Hydroxybenzylhydrazine dihydrochloride

Descripción general

Descripción

El dihidrocloruro de 3-hidroxibencilhidrazina es un compuesto químico con la fórmula molecular C7H12Cl2N2O y un peso molecular de 211,09 g/mol . También se conoce con otros nombres, como dihidrocloruro de α-hidrazino-m-cresol y dihidrocloruro de 3-(hidrazinometil)fenol . Este compuesto se utiliza principalmente como un inhibidor de la L-aminoácido aromático descarboxilasa y tiene aplicaciones en varios campos de investigación científica .

Mecanismo De Acción

El mecanismo de acción del dihidrocloruro de 3-hidroxibencilhidrazina implica la inhibición de la L-aminoácido aromático descarboxilasa . Esta enzima es responsable de la descarboxilación de los aminoácidos aromáticos, y su inhibición conduce a una disminución en la producción de neurotransmisores como la dopamina . El compuesto forma una hidrazona con el cofactor fosfato de piridoxal, inhibiendo así la actividad de la enzima . Además, puede inhibir la GABA aminotransferasa y otras enzimas que requieren fosfato de piridoxal .

Análisis Bioquímico

Biochemical Properties

3-Hydroxybenzylhydrazine dihydrochloride plays a significant role in biochemical reactions by inhibiting L-aromatic amino acid decarboxylase . This enzyme is responsible for the decarboxylation of aromatic amino acids such as L-DOPA to dopamine. By inhibiting this enzyme, this compound affects the synthesis of neurotransmitters. Additionally, it inhibits GABA aminotransferase and other pyridoxal-phosphate-requiring enzymes by forming the 3-hydroxybenzylhydrazone of the cofactor .

Cellular Effects

This compound influences various cellular processes. It crosses the blood-brain barrier and affects neurotransmitter synthesis by inhibiting L-aromatic amino acid decarboxylase . This inhibition can lead to altered levels of neurotransmitters such as dopamine and serotonin, impacting cell signaling pathways and gene expression. Furthermore, the compound’s inhibition of GABA aminotransferase affects GABA metabolism, which plays a crucial role in cellular metabolism and neurotransmission .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of L-aromatic amino acid decarboxylase, thereby inhibiting its activity . This binding prevents the decarboxylation of aromatic amino acids, leading to decreased synthesis of neurotransmitters. Additionally, the compound forms a hydrazone with pyridoxal phosphate, inhibiting pyridoxal-phosphate-requiring enzymes such as GABA aminotransferase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity may decrease due to degradation or interaction with other molecules . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of enzyme activity, affecting cellular function and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits L-aromatic amino acid decarboxylase without causing significant toxicity . At higher doses, it can lead to adverse effects such as neurotoxicity and altered neurotransmitter levels . Threshold effects have been observed, where a certain dosage is required to achieve significant enzyme inhibition .

Metabolic Pathways

This compound is involved in metabolic pathways related to neurotransmitter synthesis and metabolism . It interacts with enzymes such as L-aromatic amino acid decarboxylase and GABA aminotransferase, affecting the levels of neurotransmitters like dopamine and GABA . These interactions can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It crosses the blood-brain barrier, allowing it to affect central nervous system functions . The compound may interact with transporters and binding proteins that facilitate its localization and accumulation in specific tissues .

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications . It may be directed to specific compartments or organelles within the cell, affecting its activity and function . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context .

Métodos De Preparación

La síntesis de dihidrocloruro de 3-hidroxibencilhidrazina generalmente implica la reacción de 3-hidroxibenzaldehído con hidrato de hidracina en presencia de ácido clorhídrico . Las condiciones de reacción incluyen calentar la mezcla a reflujo durante varias horas, seguido de enfriamiento y cristalización para obtener la sal de dihidrocloruro . Los métodos de producción industrial pueden implicar rutas sintéticas similares pero a mayor escala con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

El dihidrocloruro de 3-hidroxibencilhidrazina sufre varias reacciones químicas, que incluyen:

Oxidación: Este compuesto se puede oxidar para formar hidrazonas correspondientes u otros derivados oxidados.

Reducción: Se puede reducir para formar derivados de hidracina.

Sustitución: El grupo hidroxilo puede participar en reacciones de sustitución para formar varios derivados sustituidos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y reactivos de sustitución como los haluros de alquilo . Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados .

Aplicaciones Científicas De Investigación

El dihidrocloruro de 3-hidroxibencilhidrazina tiene varias aplicaciones de investigación científica:

Comparación Con Compuestos Similares

El dihidrocloruro de 3-hidroxibencilhidrazina se puede comparar con otros compuestos similares como:

Benzhidrazida: Utilizado como intermedio en la síntesis orgánica.

4-Bromobenzoilhidrazida: Utilizado en la síntesis de productos farmacéuticos.

4-Clorobenzoilhidrazida: Utilizado en la síntesis de agroquímicos.

2-Hidrazinopiridina: Utilizado en la síntesis de compuestos heterocíclicos.

La singularidad del dihidrocloruro de 3-hidroxibencilhidrazina radica en su capacidad para cruzar la barrera hematoencefálica y su inhibición específica de la L-aminoácido aromático descarboxilasa .

Propiedades

Número CAS |

81012-99-9 |

|---|---|

Fórmula molecular |

C7H11ClN2O |

Peso molecular |

174.63 g/mol |

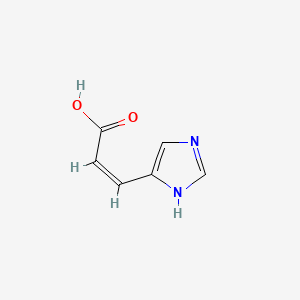

Nombre IUPAC |

3-(hydrazinylmethyl)phenol;hydrochloride |

InChI |

InChI=1S/C7H10N2O.ClH/c8-9-5-6-2-1-3-7(10)4-6;/h1-4,9-10H,5,8H2;1H |

Clave InChI |

QOXJWHAYYZUAHR-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)O)CNN.Cl.Cl |

SMILES canónico |

C1=CC(=CC(=C1)O)CNN.Cl |

Key on ui other cas no. |

81012-99-9 |

Pictogramas |

Corrosive; Irritant |

Solubilidad |

17.5 [ug/mL] (The mean of the results at pH 7.4) |

Sinónimos |

3-hydroxybenzylhydrazine 3-hydroxybenzylhydrazine hydrochloride m-hydroxybenzylhydrazine NSD 1015 NSD-1015 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 3-Hydroxybenzylhydrazine dihydrochloride?

A1: this compound acts as an inhibitor of aromatic L-amino acid decarboxylase (AADC). [, , , , ] This enzyme is crucial for the synthesis of dopamine and serotonin, as it catalyzes the decarboxylation of L-3,4-dihydroxyphenylalanine (L-DOPA) to dopamine and 5-hydroxytryptophan (5-HTP) to serotonin. By inhibiting AADC, this compound effectively reduces the production of dopamine and serotonin in the central nervous system.

Q2: How is this compound utilized in studying dopamine and serotonin systems?

A2: Researchers employ this compound as a pharmacological tool to investigate the synthesis and metabolism of dopamine and serotonin. [, ] By administering the compound and observing the subsequent changes in neurotransmitter precursor (L-DOPA and 5-HTP) and neurotransmitter (dopamine and serotonin) levels, researchers can gain insights into the activity of enzymes like tyrosine hydroxylase and tryptophan hydroxylase.

Q3: Can you provide an example of how this compound is used to study in vivo neurotransmitter synthesis?

A3: One study used this compound to investigate the impact of microsphere embolism on monoamine levels in rat brains. [] By measuring the accumulation of L-DOPA and 5-HTP after this compound administration, researchers could estimate the in vivo activity of tyrosine and tryptophan hydroxylase in different brain regions. This allowed them to observe how microsphere embolism, and subsequent treatment with nafronyl oxalate, affected the synthesis of dopamine and serotonin.

Q4: What analytical methods are employed to measure this compound's effects on neurotransmitter levels?

A4: High-performance liquid chromatography with electrochemical detection (HPLC-ED) is commonly used to quantify the levels of dopamine, serotonin, and their precursors in biological samples. [, ] This technique separates and detects these compounds based on their electrochemical properties, allowing researchers to precisely measure the changes induced by this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(4-Methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B1224200.png)

![5-[[(1-Cyclohexyl-5-tetrazolyl)thio]methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B1224203.png)

![1-[4-(3,4-dihydroxyphenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone](/img/structure/B1224204.png)

![3-[5-(dimethylsulfamoyl)-1-ethyl-2-benzimidazolyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide](/img/structure/B1224205.png)

![4-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide](/img/structure/B1224207.png)

![4-[[4-(2,3-Dimethylphenyl)-1-piperazinyl]methyl]-2,6-dimethoxyphenol](/img/structure/B1224211.png)

![2-[(6-chloro-1-benzotriazolyl)oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B1224218.png)

![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B1224224.png)